Lipophilicity Differential vs Unsubstituted Analog
The target compound exhibits a computed LogP of 3.4536 (Leyan product data page, based on in silico prediction) compared to an XLogP3-AA value of 2.6 for the unsubstituted 3-(bromomethyl)bicyclo[3.1.0]hexane (cis-8CI, PubChem CID 45098541) [1]. This +0.85 log unit difference corresponds to a roughly 7-fold greater octanol–water partition coefficient, indicating that the isopropyl group drives a meaningful increase in hydrophobicity that will influence both chromatographic retention behavior and passive membrane permeability in cell-based assays.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.4536 (in silico predicted, Leyan data page) |
| Comparator Or Baseline | 3-(Bromomethyl)bicyclo[3.1.0]hexane (cis-8CI, CAS 16782-62-0): XLogP3-AA = 2.6 |
| Quantified Difference | ΔLogP ≈ +0.85 (approximately 7.1× higher partition coefficient) |
| Conditions | Computed values; target LogP from Leyan product specification; comparator XLogP3-AA from PubChem computed descriptor |
Why This Matters
A 0.85 logP difference is substantial in medicinal chemistry SAR campaigns, where even 0.3–0.5 log unit shifts can alter metabolic stability, off-target binding, and cellular permeability profiles—making the target compound a distinct lipophilicity tool rather than a drop-in replacement for the simpler analog.
- [1] PubChem. Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI). CID 45098541. XLogP3-AA: 2.6. Molecular Weight: 175.07 g/mol. Rotatable Bond Count: 1. View Source
